4-methoxy-3-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide
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Description
4-methoxy-3-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of novel zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, have been explored for their potential in photodynamic therapy (PDT). These compounds, including variations such as the one described in your query, exhibit remarkable photophysical and photochemical properties. Specifically, they demonstrate high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT. The study highlights the compound's excellent fluorescence properties and appropriate photodegradation quantum yield, crucial for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antiviral Properties
Research into celecoxib derivatives, including compounds structurally related to the one , has shown a range of bioactivities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These derivatives have been synthesized and evaluated, with certain compounds demonstrating significant anticancer activity without causing notable tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Some derivatives also showed modest inhibition of HCV NS5B RdRp activity, indicating potential antiviral applications (Küçükgüzel et al., 2013).
Enzyme Inhibition for Cancer Therapy
New benzenesulfonamide derivatives have been synthesized and tested for their potential as carbonic anhydrase inhibitors, with implications for cancer therapy. Some compounds in this category demonstrated significant cytotoxic activities and strong inhibition of human cytosolic isoforms of carbonic anhydrase, which could be pivotal in the development of novel anticancer strategies (Gul et al., 2016).
Antimicrobial Applications
The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamide derivatives, has been investigated for their antimicrobial activity. These compounds have been tested against various bacteria and fungi, showcasing the potential use of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-13-11-14(6-7-16(13)24-3)26(22,23)19-9-8-18-20-15(12-21(18)2)17-5-4-10-25-17/h4-7,10-12,19H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQSCJKHCPLITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=NC(=CN2C)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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